Tert-butyl (3-(pyridin-4-yl)phenyl)carbamate
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Overview
Description
Tert-butyl (3-(pyridin-4-yl)phenyl)carbamate is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a phenyl ring substituted with a pyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(pyridin-4-yl)phenyl)carbamate typically involves the reaction of a phenyl carbamate derivative with a tert-butyl group. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl group. The reaction is usually carried out in the presence of a base such as sodium azide, which facilitates the formation of the carbamate intermediate .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly solvents and reagents is becoming increasingly important in industrial settings to minimize the environmental impact of chemical production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-(pyridin-4-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted phenyl and pyridinyl derivatives.
Scientific Research Applications
Tert-butyl (3-(pyridin-4-yl)phenyl)carbamate has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-butyl (3-(pyridin-4-yl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl and pyridinyl rings can engage in π-π interactions and hydrogen bonding with target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-(pyridin-3-yl)phenyl)carbamate
- Tert-butyl (4-(pyridin-2-yl)phenyl)carbamate
- Tert-butyl (3-(pyridin-2-yl)phenyl)carbamate
Uniqueness
Tert-butyl (3-(pyridin-4-yl)phenyl)carbamate is unique due to the specific positioning of the pyridinyl group on the phenyl ring, which can influence its reactivity and binding properties. This structural feature can result in distinct biological activities and chemical reactivity compared to its isomers and other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(3-pyridin-4-ylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-16(2,3)20-15(19)18-14-6-4-5-13(11-14)12-7-9-17-10-8-12/h4-11H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJRICYVCYDHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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